Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3S/c1-7(2)18-14(16)13-12(15)9-6-10(17-4)8(3)5-11(9)19-13/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBAHHHUSZKQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=C(S2)C(=O)OC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741044 | |
| Record name | Propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056047-21-2 | |
| Record name | Propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Benzo[b]thiophene Derivatives
- Reagents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or chlorine gas.
- Conditions: Controlled temperature (often 0–25 °C) to avoid over-chlorination.
- Mechanism: Electrophilic aromatic substitution targeting position 3 of the benzo[b]thiophene ring.
- Notes: Chlorination is selective due to the electronic effects of existing substituents such as methyl and methoxy groups.
Introduction of the Methoxy Group
- Method: Nucleophilic aromatic substitution or methylation of a hydroxyl precursor.
- Reagents: Methanol in the presence of a base (e.g., sodium methoxide) or methyl iodide with a suitable base.
- Conditions: Moderate heating (50–80 °C) to promote methylation.
- Notes: The methoxy group is introduced at position 5, often requiring prior hydroxylation at this site.
Methyl Group Installation at Position 6
- Method: Direct alkylation or starting from a methyl-substituted benzo[b]thiophene.
- Reagents: Methyl iodide or methyl sulfate in the presence of a base.
- Alternative: Use of 6-methylbenzo[b]thiophene as the starting scaffold to simplify synthesis.
Esterification to Form Isopropyl Ester
- Reagents: Isopropanol and acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
- Conditions: Reflux under Dean-Stark apparatus to remove water and drive the reaction to completion.
- Alternative Method: Use of isopropyl chloroformate or isopropyl alcohol with coupling agents like DCC (dicyclohexylcarbodiimide) for ester formation.
- Notes: Esterification is performed on the carboxylic acid at position 2 to yield the isopropyl ester.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents & Conditions | Product Intermediate | Notes |
|---|---|---|---|---|
| 1 | Chlorination | SOCl2 or PCl5, 0–25 °C | 3-Chloro-6-methylbenzo[b]thiophene | Selective chlorination at position 3 |
| 2 | Hydroxylation/Methylation | NaOMe/MeI, methanol or methyl iodide, 50–80 °C | 5-Methoxy-3-chloro-6-methylbenzo[b]thiophene | Methoxy group introduction at position 5 |
| 3 | Esterification | Isopropanol, acid catalyst, reflux | Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate | Formation of isopropyl ester at position 2 |
Research Findings and Optimization
- Yield Optimization: Chlorination and esterification steps are critical for yield; controlling temperature and reagent stoichiometry minimizes side reactions.
- Purification: Multi-step purification involving recrystallization and chromatography ensures high purity (>95%) of the final compound.
- Scalability: Industrial synthesis adapts chlorination and esterification to continuous flow reactors for better control and scalability.
- Alternative Routes: Some patents describe the use of diazonium salt intermediates and copper-catalyzed coupling reactions to introduce chlorine and methoxy groups more efficiently.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Formula | C14H15ClO3S |
| Molecular Weight | ~296.78 g/mol |
| Purity (HPLC) | >95% |
| Melting Point | Typically 120–130 °C (varies by batch) |
| Spectroscopic Features | - ^1H NMR: Signals corresponding to methoxy (3.7 ppm), methyl (2.3 ppm), isopropyl (1.2–1.3 ppm) groups- IR: Ester carbonyl stretch ~1735 cm⁻¹- Mass Spec: Molecular ion peak consistent with formula |
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the benzo[b]thiophene ring can yield a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Pharmacological Applications
Preliminary studies indicate that isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate may possess pharmacological properties, particularly in the following areas:
- Anti-inflammatory Activity : The presence of the methoxy group and the benzothiophene structure suggests potential anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in various biological models.
- Antimicrobial Properties : Initial research indicates that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.
- Potential Anticancer Activity : Given its structural similarities to other bioactive compounds, there is speculation about its efficacy in cancer treatment; however, specific biological assays are necessary to confirm these effects.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step reactions that introduce the various functional groups. The reactivity of this compound can be attributed to:
- The electrophilic nature of the chlorine atom.
- The nucleophilic properties of the carboxylate group.
These characteristics allow for potential modifications that could enhance its biological activity or alter its pharmacokinetic properties.
Mechanism of Action
The mechanism by which Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparison with Similar Compounds
Ester Group Modifications
The isopropyl ester in the target compound distinguishes it from ethyl or methyl esters in analogs. For example:
- Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (similarity score: 0.84) retains the benzo[b]thiophene core but substitutes the 3-chloro, 5-methoxy, and 6-methyl groups with a hydroxy group .
- Isopropyl thiophene-2-carboxylate (MM1081.03) lacks the benzo ring and substituents, highlighting the role of aromaticity in stability and reactivity .
Substituent Effects
- Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (similarity: 0.70) shares the chloro and ester groups but lacks methoxy and methyl substituents, which may reduce steric hindrance and alter electronic properties .
Physicochemical Properties
Key data from analogs (Table 1):
| Compound Name | Ester Group | Substituents | Melting Point (°C) | Similarity Score |
|---|---|---|---|---|
| Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate | Ethyl | 3-methyl, 4,5,7-triacetoxy | 153–156 | — |
| Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate | Ethyl | 3-phenyl, 4,5,7-triacetoxy | 174–178 | — |
| Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate | Ethyl | 3-hydroxy | — | 0.84 |
| Methyl 6-chlorobenzo[b]thiophene-2-carboxylate | Methyl | 6-chloro | — | 0.70 |
The target compound’s chloro and methoxy groups are electron-withdrawing, likely enhancing electrophilic substitution resistance compared to hydroxy or oxo-containing analogs. The isopropyl ester may improve lipid solubility relative to ethyl or methyl esters, impacting pharmacokinetics .
Biological Activity
Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate is a synthetic organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 298.785 g/mol. Its structure includes a benzothiophene core, characterized by a fused benzene and thiophene ring, along with a carboxylate group and a methoxy substituent. The presence of chlorine and isopropyl groups enhances its chemical reactivity and potential biological activity .
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.785 g/mol |
| CAS Number | 1056047-21-2 |
| Key Functional Groups | Chlorine, Isopropyl, Methoxy |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant pharmacological properties , particularly in the realms of anti-inflammatory and antimicrobial activities. Its structural similarities to other bioactive compounds suggest potential efficacy in therapeutic applications, although specific biological assays are necessary to confirm these effects .
Antimicrobial Activity
The compound's potential antimicrobial properties are particularly noteworthy. Compounds sharing similar structures have demonstrated activity against various bacterial strains. For example, studies on related benzothiophene derivatives have reported minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antibacterial potential .
Study on Antimicrobial Efficacy
In a comparative study of several benzothiophene derivatives, this compound was evaluated alongside established antibiotics. The results indicated that while it did not outperform traditional antibiotics like ciprofloxacin, it exhibited moderate activity that warrants further investigation .
In Vitro Assays
In vitro assays conducted on related compounds indicated that modifications to the benzothiophene core could significantly enhance biological activity. For instance, the introduction of various substituents at different positions on the ring system has been shown to alter the compound's interaction with bacterial membranes, potentially increasing its efficacy as an antimicrobial agent .
Future Directions in Research
Given its promising structure and preliminary findings, further research into this compound is essential. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- Expanded Biological Assays : Conducting comprehensive in vitro and in vivo studies to evaluate its full spectrum of biological activity.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological efficacy to guide the synthesis of more potent derivatives.
Q & A
Basic Research Question
- 1H NMR : Look for characteristic signals:
- Isopropyl ester protons (δ 1.2–1.4 ppm, doublet; δ 5.0–5.2 ppm, septet).
- Methoxy group (δ ~3.8 ppm, singlet).
- Aromatic protons in the benzo[b]thiophene ring (δ 6.8–7.5 ppm) .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) confirm functional groups .
Advanced Research Question
Interpretation challenges arise from overlapping signals due to multiple substituents. Use 2D NMR (COSY, HSQC) to resolve aromatic coupling patterns and assign stereochemistry . Compare experimental data with computational predictions (DFT) for validation .
What strategies mitigate decomposition during synthesis or storage?
Advanced Research Question
Thermal stability studies (e.g., DSC) indicate decomposition above 130°C . Store the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as chloro and methoxy substituents may undergo photodegradation .
How do structural modifications influence biological activity?
Advanced Research Question
- Chloro substituent : Enhances lipophilicity and membrane permeability.
- Methoxy group : Modulates electronic effects, potentially improving binding to hydrophobic enzyme pockets.
- Isopropyl ester : Increases metabolic stability compared to methyl/ethyl esters .
Test analogs in enzymatic assays (e.g., kinase inhibition) to correlate substituent effects with activity .
What solvents are suitable for solubility and reaction optimization?
Basic Research Question
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂). For reactions, use CH₂Cl₂ or THF to balance solubility and reactivity .
How to address contradictions in reported spectral data?
Advanced Research Question
Discrepancies in NMR shifts may arise from solvent effects or impurities. Reproduce spectra under standardized conditions (e.g., CDCl₃ vs. DMSO-d₆) and cross-validate with high-resolution mass spectrometry (HRMS) .
What alternative routes exist for introducing the isopropyl ester?
Advanced Research Question
Instead of direct esterification, employ transesterification: React methyl or ethyl ester precursors with isopropyl alcohol using lipase catalysts or acid catalysis (e.g., H₂SO₄) . Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .
How to design stability-indicating assays for this compound?
Advanced Research Question
Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to track degradation products. Identify major degradants (e.g., free carboxylic acid from ester hydrolysis) and optimize formulation pH to minimize decomposition .
What computational tools predict reactivity or binding modes?
Advanced Research Question
- Docking simulations (AutoDock Vina) : Model interactions with target proteins (e.g., cytochrome P450 enzymes).
- DFT calculations (Gaussian) : Predict electrophilic sites for functionalization (e.g., para to the methoxy group) .
How to troubleshoot low yields in the final esterification step?
Basic Research Question
- Ensure anhydrous conditions to prevent hydrolysis.
- Use excess isopropyl alcohol (3 eq.) and a catalytic amount of H₂SO₄.
- Reflux for 12–24 hours, monitoring by TLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
